4'Hydroxy-7,8-dihydro Kavain
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Overview
Description
4’Hydroxy-7,8-dehydro Kavain is a derivative of kavain, a kavalactone found predominantly in the roots of the kava plant (Piper methysticum). Kavalactones are known for their psychoactive properties, and 4’Hydroxy-7,8-dehydro Kavain is no exception. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’Hydroxy-7,8-dehydro Kavain typically involves the hydroxylation of 7,8-dehydro Kavain. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 4’ position. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of 4’Hydroxy-7,8-dehydro Kavain can be achieved through large-scale extraction from kava roots followed by chemical modification. The process involves solvent extraction, purification, and subsequent chemical reactions to introduce the desired functional groups. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: 4’Hydroxy-7,8-dehydro Kavain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s activity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 4’Hydroxy-7,8-dehydro Kavain, each with distinct pharmacological properties .
Scientific Research Applications
4’Hydroxy-7,8-dehydro Kavain has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other kavalactones and related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anxiolytic, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of natural health products and dietary supplements
Mechanism of Action
The mechanism of action of 4’Hydroxy-7,8-dehydro Kavain involves its interaction with various molecular targets and pathways:
GABA Receptors: The compound modulates gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects.
Ion Channels: It affects voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties.
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, influencing serotonin, norepinephrine, and dopamine levels
Comparison with Similar Compounds
4’Hydroxy-7,8-dehydro Kavain is compared with other kavalactones such as:
Kavain: The parent compound with similar anxiolytic properties but different pharmacokinetics.
Dihydro-5,6-dehydrokavain: Another kavalactone with distinct chemical structure and biological activity.
Methysticin: Known for its sedative effects and different molecular targets
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3 |
InChI Key |
CATKBYILMDGPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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